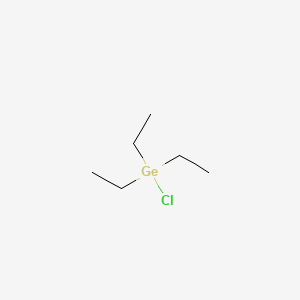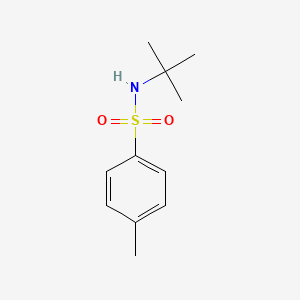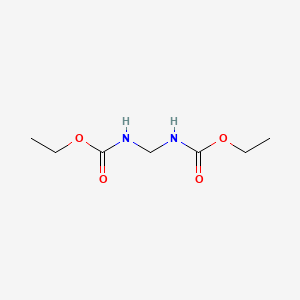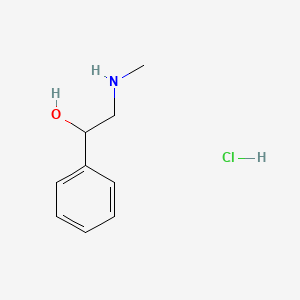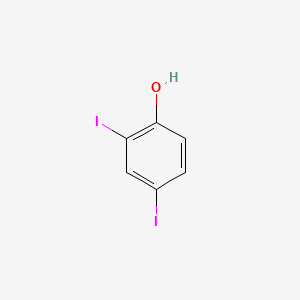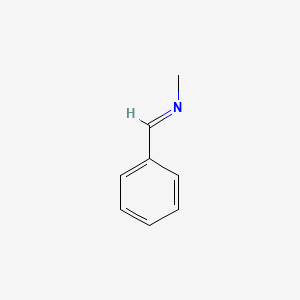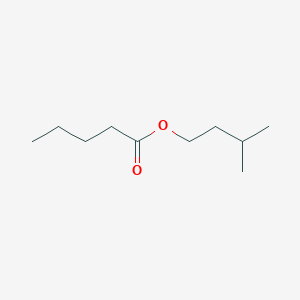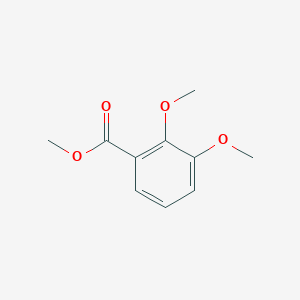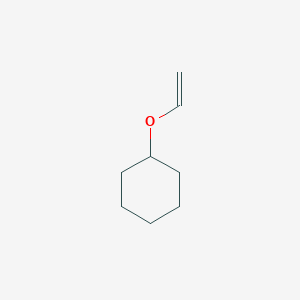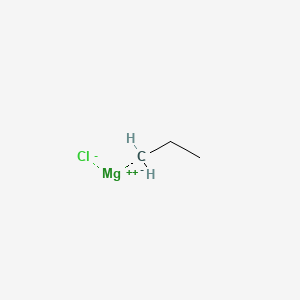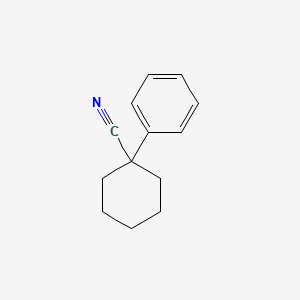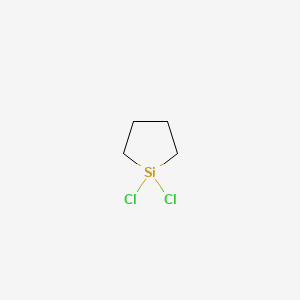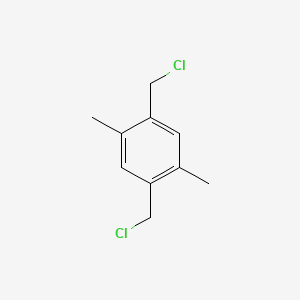
2,5-Bis(chloromethyl)-p-xylene
Overview
Description
“2,5-Bis(chloromethyl)-p-xylene” is a chemical compound with the linear formula C10H12Cl2 . It has a molecular weight of 203.113 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12Cl2 . The CAS Number of this compound is 6298-72-2 .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C10H12Cl2, and it has a molecular weight of 203.11 .
Scientific Research Applications
Catalytic Hydrodechlorination
The use of xylene solutions in catalytic hydrodechlorination has been investigated, particularly focusing on the reactions in a continuous gas-phase reactor. A study by LaPierre et al. (1978) explored this process using 1% solutions in xylene, revealing insights into reaction stoichiometry and kinetics (LaPierre, Wu, Kranich, & Weiss, 1978).
Polymer Synthesis
Xylene derivatives are instrumental in the synthesis of various polymers. Carvalho et al. (2001) discussed the synthesis of homo- and copolymers from xylene derivatives, highlighting their applications in light-emitting electrochemical cells (LECs) and the improvement of device performance (Carvalho, Santos, Guimarães, Gonçalves, Gomes, & Faria, 2001).
Synthesis of Brominated Derivatives
The process of synthesizing brominated derivatives from p-xylene was detailed by An-xiang (2006), demonstrating the multi-step reaction process and its optimization, which includes aromatic bromination and nucleophilic substitution (Ren An-xiang, 2006).
Development of High-Spin Polymers
The development of polymers with specific electronic properties, such as high-spin organic polymers, was researched by Kurata, Pu, & Nishide (2007). They examined the preparation and properties of such polymers derived from p-xylene monomers (Kurata, Pu, & Nishide, 2007).
Chloromethylation of Aromatic Hydrocarbons
Research by Toru et al. (2004) focused on the chloromethylation of aromatic hydrocarbons using rare-earth metal triflates as catalysts. This study particularly highlighted the use of m-xylene in the synthesis of 2,5-bis(chloromethyl)-m-xylene (Kishida Toru, Yamauchi, Kubota, & Sugi, 2004).
Hydrogen Storage in Polymers
The synthesis of hypercrosslinked polymer networks from bischloromethyl monomers, including derivatives of xylene, was studied by Wood et al. (2007). These polymers exhibited significant surface areas and demonstrated potential for hydrogen storage (Wood, Tan, Trewin, Niu, Bradshaw, Rosseinsky, Khimyak, Campbell, Kirk, and Stöckel, & Cooper, 2007).
Safety and Hazards
“2,5-Bis(chloromethyl)-p-xylene” can cause severe skin burns and eye damage . If swallowed, it’s advised to rinse the mouth and not induce vomiting . If it comes in contact with the skin, it’s recommended to remove all contaminated clothing and rinse the skin with water . In case of eye contact, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
This compound is a derivative of xylene, which is a solvent used in various industries
Mode of Action
It’s known that the compound undergoes oxidative addition and cycloaddition reactions . The compound reacts under oxidative conditions to give products of chlorination/dimerization . More detailed studies are required to understand the exact interactions with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is involved in oxidative addition and cycloaddition reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects
Result of Action
The compound is known to undergo oxidative addition and cycloaddition reactions , but the specific effects of these reactions at the molecular and cellular level are not clearly defined
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRPOMMBPQHVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064210 | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-72-2 | |
| Record name | 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Bis(chloromethyl)-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-bis(chloromethyl)-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Bis(chloromethyl)-p-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6FDY6Z9VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Bis(chloromethyl)-p-xylene in the synthesis of the macrocyclic phosphonate described in the research?
A1: this compound serves as a building block in the multi-step synthesis of macrocyclic phosphonate I. [] While the exact mechanism of incorporation is not detailed in the abstract, the presence of two reactive chloromethyl groups suggests it plays a role in linking different parts of the macrocyclic structure. This highlights the compound's utility in complex molecule synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


